molecular formula C23H19FN2O2S B12185509 N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185509
M. Wt: 406.5 g/mol
InChI Key: GWWVETJXOLZZAM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a phenyl group, a pyridinyl group, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like boronic acids or halides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the presence of the oxathiine ring. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .

Biological Activity

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula: C25H24N2O4S
  • Molecular Weight: 448.5 g/mol
  • IUPAC Name: N-[(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to significant biological effects. The exact pathways involved can vary depending on the biological system being studied.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalInhibition of fungal pathogens
AnticancerInduction of apoptosis in cancer cell lines

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, starting with the formation of the oxathiine ring followed by the introduction of various functional groups.

Synthetic Route:
Common reagents include pyridine derivatives and fluorobenzyl amines, often requiring specific conditions such as temperature control and the presence of catalysts like palladium.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19FN2O2S/c24-19-11-9-17(10-12-19)16-26(20-8-4-5-13-25-20)23(27)21-22(29-15-14-28-21)18-6-2-1-3-7-18/h1-13H,14-16H2

InChI Key

GWWVETJXOLZZAM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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